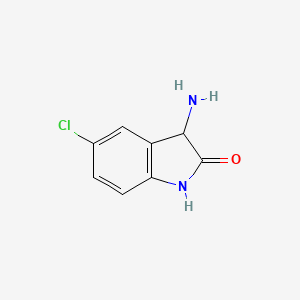

3-Amino-5-chloroindolin-2-one

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-5-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-4-1-2-6-5(3-4)7(10)8(12)11-6/h1-3,7H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQAGSCDABCRHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(C(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Elucidation of 3 Amino 5 Chloroindolin 2 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 3-amino-5-chloroindolin-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and connectivity. nih.govfarmaceut.org

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For analogues of this compound, the aromatic protons on the indolinone core typically appear as multiplets in the downfield region of the spectrum, generally between δ 6.7 and 7.5 ppm. core.ac.uk The specific chemical shifts and coupling constants of these protons are influenced by the substitution pattern on the aromatic ring. For instance, in a 5-chloro substituted analogue, the proton at position 6 would be expected to appear as a doublet of doublets due to coupling with the protons at positions 4 and 7. The amino protons at the 3-position and the N-H proton of the indolinone ring often exhibit broad singlets, and their chemical shifts can vary depending on the solvent and concentration. The presence of other substituents will introduce additional characteristic signals. For example, a methyl group would typically show a singlet around δ 2.2 ppm. nih.gov The configuration of isomers, such as Z and E isomers in related benzylideneindolin-2-ones, can often be distinguished by comparing the chemical shifts of specific protons. nih.govasianpubs.org

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Substituted Indolin-2-one Analogues.

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.7 - 8.19 | m |

| NH (indole) | 10.20 - 11.79 | s |

| NH (amino) | 8.35 - 8.53 | br s |

| Vinylic-H | 7.93 - 8.06 | d |

| CH₂ (substituent) | 1.30 - 3.44 | m |

| CH₃ (substituent) | 2.24 | s |

Note: Chemical shifts are approximate and can vary based on the specific analogue and solvent used. Data compiled from multiple sources. core.ac.uknih.govtandfonline.com

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In this compound analogues, the carbonyl carbon (C=O) of the indolinone ring is typically observed as a downfield signal around δ 167-171 ppm. core.ac.uknih.gov The aromatic carbons of the indolinone core resonate in the range of δ 108-150 ppm. The carbon atom bearing the chlorine (C-5) will have its chemical shift influenced by the halogen's electronegativity. The carbon at the 3-position, bonded to the amino group, typically appears around δ 51 ppm. core.ac.uk The number of signals in a ¹³C NMR spectrum can indicate the degree of symmetry in the molecule. masterorganicchemistry.com

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Substituted Indolin-2-one Analogues.

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 167 - 171 |

| Aromatic C | 108 - 150 |

| C-3 | ~51 |

| Substituent CH₂ | 21 - 48 |

| Substituent CH₃ | ~45 |

Note: Chemical shifts are approximate and can vary based on the specific analogue and solvent used. Data compiled from multiple sources. core.ac.uknih.govnih.gov

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. mdpi.comresearchgate.net This is particularly useful for distinguishing between the various aromatic C-H signals.

Carbon-13 NMR (¹³C NMR) Analysis

X-ray Crystallography for Solid-State Molecular Geometry

Table 3: Example Crystallographic Data for a Substituted Indolin-2-one Analogue.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.3908 (5) |

| b (Å) | 12.6079 (7) |

| c (Å) | 12.7635 (7) |

| α (°) | 99.334 (1) |

| β (°) | 91.188 (1) |

| γ (°) | 96.338 (1) |

| Volume (ų) | 1323.2 (1) |

| Z | 4 |

Data for (E)-3-(2,6-Dichlorobenzylidene)indolin-2-one, a related structure. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the molecular formula of this compound analogues. farmaceut.orgtandfonline.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition. researchgate.net The mass spectrum also reveals characteristic fragmentation patterns that can provide structural information. scielo.org.mxresearchgate.net For instance, the loss of specific fragments, such as the amino group or the chlorine atom, can be observed. Electron spray ionization (ESI) is a commonly used soft ionization technique that often produces a prominent protonated molecular ion [M+H]⁺ or a deprotonated molecular ion [M-H]⁻, which simplifies the determination of the molecular weight. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. tandfonline.com For this compound analogues, the IR spectrum will show characteristic absorption bands for the various functional groups. farmaceut.org

N-H stretching: The N-H bonds of the amine and the amide will typically show absorptions in the range of 3060-3550 cm⁻¹. uc.edu

C=O stretching: The carbonyl group of the lactam (amide) in the indolinone ring gives a strong absorption band, typically in the region of 1640-1732 cm⁻¹. researchgate.netuc.edu

C-Cl stretching: The carbon-chlorine bond will have a characteristic absorption in the fingerprint region, usually between 600 and 800 cm⁻¹. uc.edu

Aromatic C=C stretching: The carbon-carbon double bonds of the aromatic ring will show absorptions in the 1475-1600 cm⁻¹ region. uc.edu

The precise positions of these bands can provide additional information about the molecular environment of the functional groups. msu.edu

Table 4: Characteristic IR Absorption Frequencies for this compound Analogues.

| Functional Group | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H (Amine/Amide) | 3060 - 3550 | Medium-Strong |

| C=O (Amide) | 1640 - 1732 | Strong |

| Aromatic C=C | 1475 - 1600 | Weak-Medium |

| C-N | 1000 - 1350 | Medium-Strong |

| C-Cl | 600 - 800 | Strong |

Note: Frequencies are approximate and can vary based on the specific analogue and sampling method. Data compiled from multiple sources. researchgate.netuc.edu

Computational and Theoretical Investigations of 3 Amino 5 Chloroindolin 2 One and Indolinone Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of indolinone derivatives. researchgate.netfrontiersin.orginternationaljournalssrg.orgcrimsonpublishers.com These methods can elucidate various molecular properties that are crucial for biological activity.

DFT studies have been employed to analyze the geometric and electronic properties of various substituted indolinones. frontiersin.orgcrimsonpublishers.com For instance, calculations at the B3LYP/6-311G(d,p) level of theory have been used to optimize molecular geometries and determine electronic properties and global reactivity parameters. frontiersin.org Such studies can predict the stability and reactivity of different derivatives, suggesting, for example, that a compound like (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (C1) is more stable and less reactive than (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (C2). frontiersin.org

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of molecular reactivity and stability. frontiersin.orgresearchgate.net A smaller energy gap suggests higher reactivity. These calculations also help in understanding intramolecular charge transfer (ICT) within the molecule, which is crucial for its interaction with biological targets. researchgate.net

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides insights into charge delocalization and hyperconjugative interactions within the molecule. researchgate.net This information is valuable for understanding the stability and bonding characteristics of the compound. Furthermore, time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of these molecules, which can be correlated with experimental data. frontiersin.orgnih.gov

A DFT study on 1-allyl-5-chloroindoline-2,3-dione (B4394322) highlighted its reactivity in 1,3-dipolar cycloaddition reactions, with theoretical results showing good agreement with experimental data. internationaljournalssrg.orginternationaljournalssrg.org This demonstrates the predictive power of DFT in understanding reaction mechanisms and selectivity for this class of compounds.

Table 1: Selected Quantum Chemical Descriptors for Indolinone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one | -6.45 | -2.34 | 4.11 | 2.5 |

| (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one | -6.80 | -3.05 | 3.75 | 5.8 |

Data sourced from relevant computational studies. frontiersin.orgresearchgate.net

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking are indispensable computational techniques for predicting how a ligand, such as an indolinone derivative, will interact with a biological target, typically a protein receptor. ijcce.ac.iracs.org These methods are crucial for understanding the mechanism of action and for designing new inhibitors. nih.gov

Indolinone derivatives are well-known for their activity as kinase inhibitors, often by competing with ATP for its binding site. ijcce.ac.irnih.gov Molecular docking simulations are frequently used to predict the binding poses of these compounds within the ATP-binding pockets of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. connectjournals.comnih.gov

Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the indolinone scaffold and the amino acid residues of the kinase's active site. ijcce.ac.ir For example, the indolinone core is often predicted to form crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the interactions of the adenine (B156593) part of ATP. nih.gov The substituents on the indolinone ring can then be optimized to form additional favorable interactions with other parts of the binding pocket, thereby increasing potency and selectivity. nih.gov

Computational studies have successfully identified indolinone derivatives with significant binding strengths against VEGFR-2. connectjournals.com These in-silico hits provide a strong basis for further experimental investigation. connectjournals.com Similarly, docking studies have been used to understand the interactions of indolinone hybrids with other kinases like EGFR, HER2, and CDK2. nih.gov

Beyond just predicting the binding pose, computational methods also aim to predict the binding affinity of a ligand for its target protein. ucl.ac.uknih.govu-strasbg.frnih.govbiorxiv.org This is often expressed as a scoring function in molecular docking programs or calculated using more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP).

Accurate prediction of binding affinity is essential for prioritizing compounds for synthesis and experimental testing. nih.gov Various scoring functions and machine learning models have been developed to improve the accuracy of these predictions. ucl.ac.uknih.govnih.gov These models are trained on large datasets of known protein-ligand complexes and their experimentally determined binding affinities. nih.govnih.gov

For indolinone derivatives, these predictions can help in understanding why certain substitutions lead to higher activity. By analyzing the predicted binding modes and affinities, researchers can identify which structural modifications are most likely to improve the compound's interaction with the target receptor. acs.org For example, a study on indolinedione-coumarin hybrids used molecular docking to reveal the binding interactions within the active site of S. aureus dihydrofolate reductase, providing a rationale for the observed antibacterial activity. acs.org

Ligand-Protein Interaction Prediction (e.g., ATP binding pockets of kinases)

Chemoinformatics and Virtual Screening Applications for Indolinone Libraries

Chemoinformatics involves the use of computational methods to analyze and manage large chemical datasets. nih.govresearchgate.netnih.gov In the context of indolinone derivatives, chemoinformatics plays a crucial role in the design and analysis of compound libraries and in virtual screening campaigns to identify new hits. nih.govnih.gov

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This can be done through either ligand-based or structure-based approaches. In structure-based virtual screening, compounds are docked into the three-dimensional structure of the target protein, and their predicted binding affinity is used to rank them. connectjournals.com

For indolinone derivatives, virtual screening has been used to identify potential inhibitors for various targets. For instance, a structure-based virtual screening of indolinone derivatives led to the identification of three compounds with significant predicted binding strengths against VEGFR-2. connectjournals.com Similarly, both docking- and shape-based virtual screening methods have been applied to discover novel non-nucleoside inhibitors of HIV-1 reverse transcriptase from a large database of natural compounds. nih.gov

The creation and analysis of virtual combinatorial libraries of indolinone derivatives are also facilitated by chemoinformatics tools. nih.govresearchgate.net These tools allow for the enumeration of vast numbers of synthetically accessible compounds based on a common scaffold and a set of available building blocks. The properties of these virtual compounds can then be calculated and filtered to select a smaller, more focused library for synthesis and testing.

Table 2: Example of a Virtual Screening Workflow for Indolinone Derivatives

| Step | Description |

|---|---|

| 1. Library Preparation | A large database of indolinone derivatives is compiled or generated. |

| 2. Target Preparation | The 3D structure of the target protein (e.g., a kinase) is obtained and prepared for docking. |

| 3. Docking | Each compound in the library is docked into the active site of the target protein. |

| 4. Scoring and Ranking | The docked poses are scored based on their predicted binding affinity, and the compounds are ranked. |

| 5. Post-filtering | The top-ranked compounds are further filtered based on drug-like properties (e.g., Lipinski's rule of five) and visual inspection. |

Computational Structure-Activity Relationship (SAR) Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. oncodesign-services.comcollaborativedrug.com Computational SAR methods, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, use statistical and machine learning techniques to build predictive models that correlate chemical structure with biological activity. nih.govslideshare.net

For indolinone derivatives, QSAR models can be developed to predict their activity against a particular target based on a set of calculated molecular descriptors. acs.org These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). nih.gov

A 3D-QSAR study on indolinone-based inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1) resulted in statistically significant models (CoMFA and CoMSIA) that could predict the biological activity of new compounds. acs.org The contour maps generated from these models provided a visual representation of the regions around the indolinone scaffold where steric bulk, electrostatic charge, and other properties are either favorable or unfavorable for activity. This information is invaluable for guiding the design of new, more potent inhibitors. acs.org

SAR studies, both experimental and computational, have been crucial in the development of indolinone-based drugs. nih.gov For example, it has been established that the indolinone core is essential for VEGFR inhibition, and substitutions at the C-3 position of the oxindole (B195798) ring play a significant role in their antiangiogenic and anticancer activities. nih.gov Computational SAR approaches help to rationalize these observations at a molecular level and to predict the activity of yet-to-be-synthesized analogues. ontosight.airesearchgate.net

Biological Activity and Mechanistic Studies of 3 Amino 5 Chloroindolin 2 One and Indolinone Derivatives

Enzyme Inhibition Profiles

Indolinone derivatives have been identified as potent inhibitors of several key enzyme families implicated in pathological conditions, most notably in cancer and infectious diseases. Their mechanism often involves competitive binding at the ATP-binding site of kinases or interaction with metallic cofactors in metalloenzymes.

The 2-indolinone core is a cornerstone for a class of ATP-competitive inhibitors targeting receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs), which are crucial regulators of cell proliferation, angiogenesis, and survival. mdpi.commedscape.com Dysregulation of these kinases is a hallmark of many cancers. acs.org

Indolinone-based compounds, such as Sunitinib, are multi-targeted kinase inhibitors that have received FDA approval for treating renal cell carcinoma and gastrointestinal stromal tumors. nih.gov Sunitinib and its analogue SU14813 effectively block VEGFR-1, -2, and -3, PDGFR-α and -β, c-Kit, and FLT3 at nanomolar concentrations. nih.gov The pyrrole-substituted 2-indolinone scaffold, in particular, has been a focus for the inhibition of VEGFR, PDGFR, c-kit, FLT3, and CSF1R. nih.gov

Derivatives have shown varied and specific inhibition profiles. For instance, compound 20 , an indolinone-based derivative, demonstrated potent inhibitory action against both EGFR (IC₅₀ = 14.31 nM) and VEGFR-2 (IC₅₀ = 32.65 nM). acs.org Another derivative, compound 9 , showed a higher inhibitory effect against CDK-2 than the natural bis-indole indirubin, with comparable inhibition of CDK-4. acs.org Further studies on novel oxindole-based hybrids revealed compounds with significant inhibitory activity against CDK2 and CDK4, with one exhibiting an IC₅₀ of 1.26 µM against CDK4. scispace.com

The Src family of tyrosine kinases, which regulate critical signaling pathways involved in cancer progression, are also targets. nih.gov SU6656 is a known inhibitor of this family. nih.gov Research into 3-(hetero)arylideneindolin-2-ones identified derivatives with inhibitory potency against c-Src, where the presence of an amino group appeared to enhance affinity for the ATP-binding site.

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of CO₂. While isoforms like hCA I and II are ubiquitous, the tumor-associated isoforms hCA IX and XII are upregulated in many cancers in response to hypoxia and are considered valuable anticancer targets. nih.govresearchgate.net

Indolinone derivatives bearing a sulfonamide group have been synthesized as potent and selective inhibitors of these tumor-associated CAs. nih.gov The sulfonamide moiety acts as a zinc-binding group, coordinating with the Zn(II) ion in the enzyme's active site. researchgate.net Studies on novel 2-indolinone sulfonamides confirmed selective inhibition against hCA IX and XII over the off-target cytosolic isoforms hCA I and II. nih.gov For example, 3-imino-2-indolinone-based benzenesulfonamides have demonstrated selective inhibition of hCA IX and hCA XII with inhibition constants (Ki) in the low nanomolar range (1.0-25.0 nM for hCA IX and 2.8-53.8 nM for hCA XII). nih.gov

Similarly, a series of isoindolinone derivatives showed potent inhibitory activity against hCA I and hCA II, with some compounds exhibiting greater efficacy than the standard inhibitor acetazolamide. acs.org This highlights the versatility of the broader indolinone family in targeting these enzymes.

DNA gyrase is a validated bacterial topoisomerase essential for controlling the topological state of DNA, making it an attractive target for antibacterial agents. nih.govresearchgate.net The enzyme's GyrB subunit contains an ATP-binding site, and its inhibition blocks the energy-requiring process of DNA supercoiling. researchgate.netplos.org

Indolinone derivatives have been discovered as inhibitors of DNA gyrase. nih.gov Biophysical characterization has shown that these compounds can bind reversibly to the ATP-binding site of the GyrB subunit, acting as competitive inhibitors with respect to ATP. nih.govnih.gov For example, a series of 2-oxospiro[indoline-3,4′-pyran] derivatives were evaluated for their inhibitory activity against S. aureus DNA gyrase. researchgate.net Several of these compounds exhibited potent inhibition, with IC₅₀ values stronger than the reference drug ciprofloxacin. researchgate.net In silico studies have further supported the binding of the indolinone moiety within the ATP-binding pocket of GyrB. nih.gov

Carbonic Anhydrase Inhibition (e.g., hCA I, II, IX, XII)

Receptor Binding Assays and Target Identification

Receptor binding assays are fundamental in pharmacology for screening and characterizing the interaction of ligands with their biological targets. nih.gov These assays, often using radiolabeled ligands, measure the affinity (Kᵢ or Kₔ) of a compound for a specific receptor. mdpi.comnih.gov For indolinone derivatives, such assays have been crucial in identifying and validating their molecular targets.

Radioligand binding studies have been employed to evaluate indolinone derivatives as ligands for G protein-coupled receptors (GPCRs). In one study, a series of indolin-2-one derivatives with piperazinylbutyl side chains were synthesized and evaluated for their affinity towards dopamine (B1211576) D₂, D₃, and D₄ receptors. ingentaconnect.com One compound, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one (4c) , showed remarkable potency and selectivity for the D₄ receptor, with a Kᵢ value of 0.5 nM and over 2,450-fold selectivity against D₂ and D₃ receptors. ingentaconnect.com Another study confirmed the high affinity of indolinone derivatives for the human D₄ receptor subtype, identifying a compound with a Kᵢ of 0.04 nM. nih.gov

Beyond GPCRs, competitive binding assays have been used to assess the affinity of indolinone derivatives for other targets, such as protein aggregates implicated in neurodegenerative diseases. A series of 3-(benzylidene)indolin-2-one derivatives were evaluated for their binding to α-synuclein, Aβ, and tau fibrils using a Thioflavin T (Thio-T) competitive binding assay. nih.gov

Cellular Pathway Modulation Investigations

The enzymatic inhibition and receptor binding activities of indolinone derivatives translate into the modulation of critical cellular signaling pathways. A primary consequence of inhibiting kinases like CDKs is the disruption of the cell cycle, a key strategy in anticancer therapy.

The cell cycle is a tightly regulated process controlled by the sequential activation of cyclin-dependent kinases (CDKs) and their cyclin partners. nih.gov Indolinone derivatives, by inhibiting CDKs, can halt the progression of cancer cells through the cell cycle, ultimately leading to a stop in proliferation. mdpi.comingentaconnect.com

Studies have shown that different indolinone derivatives can induce cell cycle arrest at various phases. For example, the indolinone MAZ51 was found to induce a G2/M phase cell cycle arrest in glioma cell lines. mdpi.com In contrast, other novel indolinone-based molecules, compounds 9 and 20 , were shown to cause cell cycle arrest at the G1 phase in HepG2 hepatocellular carcinoma cells. acs.orgbrieflands.com This G1 arrest was associated with the upregulation of the cell cycle inhibitory proteins p53 and p21. acs.org

Further investigations into a series of [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles revealed that the most potent conjugate caused an accumulation of cells in the G2/M phase and a decrease in the G0/G1 population in T-47D breast cancer cells. mdpi.com This effect was linked to the compound's inhibitory action against CDK2. mdpi.com Similarly, novel 3-methyleneisoindolinone derivatives have been reported to regulate cyclins and CDKs, disrupting the cell cycle. nih.gov These findings collectively demonstrate that a key mechanism of action for the anticancer effects of indolinone derivatives is the modulation of cell cycle regulatory pathways.

Studies on Apoptosis Induction Mechanisms

Indolinone derivatives have been identified as potent inducers of apoptosis, a programmed cell death mechanism crucial for tissue homeostasis and a key target in cancer therapy. nih.govaacrjournals.orgacs.orgnih.gov

Novel indolinone derivatives have been shown to induce apoptosis in sensitive cell lines, such as acute myeloid leukemia (AML) cells. nih.govaacrjournals.org In Mono-Mac1 cells, these compounds demonstrated a direct pro-apoptotic effect. nih.govaacrjournals.org Furthermore, a dose-dependent increase in the sub-G1 phase of the cell cycle, indicative of apoptosis, was observed in head and neck squamous cell carcinoma (HNSCC) cells treated with certain 3-methyleneisoindolinone derivatives. acs.org

The pro-apoptotic potential of these compounds has been further elucidated through various cellular assays. For instance, selected 3-methyleneisoindolinones were found to induce cellular apoptosis in HNSCC cells. acs.org Similarly, a potent p21-activated kinase 1 (PAK1) inhibitor, ZMF-005, a 2-indolinone derivative, was documented to cause significant apoptosis in MDA-MB-231 breast cancer cells. nih.gov The upregulation of protein kinase CK2 in cancer cells allows them to evade apoptosis; treatment with CK2 inhibitors based on the indeno[1,2-b]indole (B1252910) scaffold leads to pro-apoptotic effects in various malignancies. nih.gov

The table below summarizes key findings related to apoptosis induction by indolinone derivatives.

| Cell Line | Compound Type | Key Findings |

| Acute Myeloid Leukemia (AML) cells | Novel indolinone derivatives | Induced apoptosis in sensitive cell lines. nih.govaacrjournals.org |

| Mono-Mac1 cells | Novel indolinone derivatives | Exerted a direct pro-apoptotic effect. nih.govaacrjournals.org |

| Head and Neck Squamous Cell Carcinoma (HNSCC) cells | 3-methyleneisoindolinone derivatives | Caused a dose-dependent increase in the sub-G1 cell population. acs.org |

| MDA-MB-231 breast cancer cells | ZMF-005 (2-indolinone derivative) | Induced significant apoptosis. nih.gov |

| Various cancer cell lines | Indeno[1,2-b]indole derivatives (CK2 inhibitors) | Exhibited pro-apoptotic effects. nih.gov |

Exploration of Broad-Spectrum Biological Research Areas

The chemical versatility of the indolinone scaffold has enabled the development of derivatives with a wide range of biological activities beyond apoptosis induction. researchgate.net These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antimalarial, and antioxidant agents.

The 2-indolinone nucleus is a promising heterocyclic core in the quest for new anticancer agents. researchgate.netgrowingscience.com Derivatives of indolin-2-one are critical components of several receptor tyrosine kinase (RTK) inhibitors, a targeted therapy for cancer. researchgate.netgrowingscience.com

Indolinone derivatives have demonstrated broad-spectrum anticancer activity against various human cancer cell lines. acs.orgresearchgate.net For example, a series of novel benzyl (B1604629) sulfoxide (B87167) 2-indolinone derivatives showed significant in vitro antiproliferative activity against HeLa, HepG2, MCF-7, SCC-15, and A549 cancer cell lines. nih.gov Specifically, compounds 6j and 6o were identified as effective tyrosine kinase inhibitors with noteworthy antitumor potential. nih.gov

Furthermore, molecular hybrids of indolin-2-one with 1,3,4-thiadiazole (B1197879) and aziridine (B145994) have been synthesized and tested against the NCI-60 human cancer cell line panel, with many demonstrating broad-spectrum activity. acs.orgresearchgate.net Compound IVc , a 1,3,4-thiadiazole derivative, showed potent activity against breast cancer cell lines, while compound VIc , an aziridine derivative, exhibited high inhibition of colon cancer cell lines. acs.orgresearchgate.net The anticancer activity of some indolinone derivatives is attributed to their ability to inhibit protein kinase CK2, which is involved in cell proliferation, migration, and apoptosis. nih.gov

The table below presents a selection of indolinone derivatives and their anticancer activities.

| Compound/Derivative Type | Cancer Cell Line(s) | Key Findings |

| Benzyl sulfoxide 2-indolinone derivatives (e.g., 6j , 6o ) | HeLa, HepG2, MCF-7, SCC-15, A549 | Significant antiproliferative activity; effective tyrosine kinase inhibitors. nih.gov |

| 1,3,4-Thiadiazole-indolin-2-one hybrid (IVc ) | Breast cancer panel | Potent activity with an IC50 of 1.47 μM. acs.orgresearchgate.net |

| Aziridine-indolin-2-one hybrid (VIc ) | Colon cancer panel | Highest inhibition with an IC50 of 1.40 μM. acs.orgresearchgate.net |

| Prenyloxy-substituted indeno[1,2-b]indole (4p ) | A431, A549, LNCaP | Potent CK2 inhibitor with strong antiproliferative and anti-migratory effects. nih.gov |

| Dispiro-indolinones | LNCaP, HCT116 | Effective inhibition of tumor cell growth. mdpi.com |

The increasing threat of antibiotic resistance has spurred the search for new antimicrobial agents, and indolinone derivatives have emerged as a promising class of compounds. mdpi.comnih.gov

Studies have shown that various 3-alkylidene-2-indolone derivatives exhibit moderate to high antibacterial and antifungal activities. mdpi.com Notably, compounds 10f , 10g , and 10h demonstrated high antibacterial activity against three Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 0.5 μg/mL. mdpi.com The introduction of an aromatic heterocycle at the R3 position was found to significantly enhance antimicrobial activity. mdpi.com

Indolone-N-oxide (INOD) derivatives have also been investigated for their broad-spectrum antimicrobial properties. nih.gov These compounds showed good antitubercular activity and were effective against Gram-positive bacteria, with Enterococcus hirae being the most sensitive strain. nih.gov One INOD compound was more potent than nalidixic acid against E. hirae, and another was as potent as clotrimazole (B1669251) against Candida albicans. nih.gov Additionally, some hydrazone-indolinone complexes have demonstrated enhanced antibacterial and antifungal activities compared to the proligand itself, particularly against Candida albicans. researchgate.net

The table below highlights the antimicrobial activity of selected indolinone derivatives.

| Compound/Derivative Type | Target Microorganism(s) | Key Findings |

| 3-Alkylidene-2-indolones (10f , 10g , 10h ) | Staphylococcus aureus (including MRSA) | High antibacterial activity (MIC = 0.5 μg/mL). mdpi.com |

| Indolone-N-oxides (INODs) | Enterococcus hirae, Mycobacterium tuberculosis, Candida albicans | Broad-spectrum antimicrobial activity; some compounds more potent than standard drugs. nih.gov |

| Hydrazone-indolinone complexes | Gram-positive and Gram-negative bacteria, Candida albicans | Enhanced antimicrobial activity upon complexation with metal ions. researchgate.net |

| 2-Indolinone derived oximes (28 , 29 ) | Various bacteria and fungi | Significant antimicrobial activity. kstudy.comnih.gov |

| 2-Indolinone-based bis-1,2,3-triazoles (5g , 5h , 5n , 5q , 5r ) | Gram-positive and Gram-negative bacteria and fungi | Promising microbial growth inhibitory molecules. nih.gov |

Indolinone derivatives have been explored for their potential to modulate inflammatory responses. mdpi.comontosight.ainih.gov

A study on 3-substituted-indolin-2-one derivatives identified 3-(3-hydroxyphenyl)-indolin-2-one as having the highest anti-inflammatory activity. mdpi.com This compound was found to inhibit the production of nitric oxide, a key inflammatory mediator, and suppress the production of pro-inflammatory cytokines TNF-α and IL-6 in a concentration-dependent manner. mdpi.com Its mechanism of action involves the inhibition of the Akt, MAPK, and NF-κB signaling pathways. mdpi.com

Furthermore, certain 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives have been developed as agents with anti-interleukin-1 (IL-1) activity. nih.govyyu.edu.tr Compounds 78 and 81 were identified as having the strongest inhibitory effects on the IL-1 receptor (IL-1R), with IC50 values of 0.01 µM and 0.02 µM, respectively. nih.gov A novel cathepsin C (CTSC) inhibitor, B22 , an indolinone derivative, has also shown potential as an anti-inflammatory molecule for inflammatory bowel disease (IBD) by regulating various cytokines. nih.gov

The table below summarizes the anti-inflammatory properties of specific indolinone derivatives.

| Compound/Derivative | Target/Mechanism | Key Findings |

| 3-(3-hydroxyphenyl)-indolin-2-one | Nitric oxide, TNF-α, IL-6 production; Akt, MAPK, NF-κB pathways | Highest anti-inflammatory activity among tested derivatives. mdpi.com |

| 78 and 81 (5-fluoro/(trifluoromethoxy)-2-indolinone derivatives) | IL-1 receptor (IL-1R) | Strongest IL-1R inhibitory effects (IC50 = 0.01 µM and 0.02 µM). nih.gov |

| B22 (indolinone derivative) | Cathepsin C (CTSC), cytokines | Potential anti-inflammatory molecule for IBD. nih.gov |

Inspired by naturally occurring indole (B1671886) alkaloids with antiplasmodial activity, synthetic oxindole (B195798) derivatives have been investigated as potential antimalarial agents. nih.govusp.brtandfonline.comtandfonline.comresearchgate.net

In a study of eighteen oxindole derivatives, six compounds were found to have an IC50 of less than 20 µM against Plasmodium falciparum. nih.govusp.brtandfonline.comtandfonline.comresearchgate.net The most active compound, 8c , exhibited an IC50 of 5.8 µM and showed low cytotoxicity in HepG2 cells. tandfonline.comtandfonline.com Computational studies suggested that these oxindole derivatives may exert their antimalarial effect by inhibiting the parasite's lactate (B86563) dehydrogenase. nih.govusp.brtandfonline.comtandfonline.comresearchgate.net

Further research into 3-methylene-substituted indolinones revealed that several derivatives were moderate inhibitors of the P. falciparum cysteine protease falcipain-2 and displayed antiplasmodial activity against the chloroquine-resistant W2 strain in the low micromolar range. nih.gov The coupling of a 7-chloroquinoline (B30040) moiety to the indolinone scaffold significantly improved the antiplasmodial activity. nih.gov

The table below details the antimalarial activity of certain indolinone derivatives.

| Compound/Derivative Type | Target/Organism | Key Findings |

| Oxindole derivative 8c | Plasmodium falciparum | Most active compound with IC50 = 5.8 µM and low cytotoxicity. tandfonline.comtandfonline.com |

| 3-Methylene-substituted indolinones | Plasmodium falciparum (W2 strain), falcipain-2 | Moderate inhibition of falcipain-2 and antiplasmodial activity. nih.gov |

| 7-Chloroquinoline-indolinone hybrids | Plasmodium falciparum | Significantly improved antiplasmodial activity. nih.gov |

Several indolinone derivatives have been synthesized and evaluated for their antioxidant properties, demonstrating their potential to scavenge reactive oxygen species (ROS). nih.govnih.govresearchgate.netnih.govfrontiersin.org

A series of 2-indolinone-based bis-1,2,3-triazole derivatives were synthesized, and among them, compounds 5e , 5f , and 5o showed excellent radical scavenging activity, surpassing that of standard antioxidants like ascorbic acid and BHT. nih.gov In another study, spiro indolinone-dihydroquinazolinones were synthesized, and it was found that compounds with a phenyl ring substituted at the nitrogen atom of either the indolinone or dihydroquinazolinone moiety exhibited a promising defense against hydroxyl (•OH) and superoxide (B77818) (O2•−) radicals. nih.govresearchgate.net The spiro compound substituted with a phenyl ring on the indolic nitrogen showed significant antioxidant potency. nih.govresearchgate.net

Furthermore, two indolinone derivatives, (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (C1 ) and (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (C2 ), demonstrated concentration-dependent scavenging of DPPH and ABTS radicals. nih.govfrontiersin.org

The table below summarizes the antioxidant activities of various indolinone derivatives.

| Compound/Derivative Type | Radical(s) Scavenged | Key Findings |

| 2-Indolinone-based bis-1,2,3-triazoles (5e , 5f , 5o ) | DPPH, NO, •OH | Excellent radical scavenging activity, superior to standard antioxidants. nih.gov |

| Spiro indolinone-dihydroquinazolinones | •OH, O2•− | Promising defensive capability against ROS; significant antioxidant potency. nih.govresearchgate.net |

| Chloro and nitro indolinone derivatives (C1 , C2 ) | DPPH, ABTS | Concentration-dependent radical scavenging activity. nih.govfrontiersin.org |

Advanced Topics and Future Directions in 3 Amino 5 Chloroindolin 2 One Research

Evolution of the Indolinone Scaffold in Drug Discovery Pipelines

The indolinone scaffold, a heterocyclic organic framework, has established itself as a significant "privileged structure" in medicinal chemistry. Its journey from a simple dye component to the core of numerous therapeutic agents highlights its versatility and importance in drug discovery. Initially identified in the 19th century, the indole (B1671886) nucleus, the parent structure of indolinone, was recognized for its presence in naturally occurring, biologically active molecules like the amino acid tryptophan. This spurred investigations into its synthetic derivatives, leading to the development of the indolinone core.

The 2-indolinone structure, in particular, has been extensively explored by both academic and industrial researchers, leading to the synthesis of compounds targeting a wide array of molecular targets. nih.gov This has resulted in the development and marketing of several indolinone-based drugs. nih.gov A significant breakthrough in the application of the indolinone scaffold came with the discovery of its potent protein kinase inhibitory activity. scirp.org This led to the development of a new class of targeted cancer therapies.

Several indolinone derivatives have successfully navigated the rigorous drug discovery pipeline and are now in clinical use. growingscience.com A notable example is Sunitinib, an inhibitor of multiple receptor tyrosine kinases (RTKs), which was approved by the US Food and Drug Administration (FDA) for the treatment of gastrointestinal stromal tumors and advanced renal cell carcinoma. scirp.org The success of such drugs has solidified the indolinone scaffold's position as a crucial pharmacophore in the development of anticancer agents. researchgate.net The evolution of this scaffold continues, with ongoing research focusing on creating more selective and potent derivatives for various therapeutic indications. nih.govnih.gov

Design and Development of Multi-Target Indolinone Inhibitors

The complexity of many diseases, particularly cancer, often involves the dysregulation of multiple signaling pathways. This has led to a paradigm shift in drug discovery towards the development of multi-target inhibitors, which can simultaneously modulate several key proteins. The indolinone scaffold has proven to be an ideal framework for designing such agents due to its ability to be readily functionalized to interact with different biological targets. mdpi.com

A key strategy in the design of multi-target indolinone inhibitors is the hybridization of the indolinone core with other pharmacophores known to interact with specific targets. mdpi.commdpi.com This approach aims to create a single molecule capable of, for instance, inhibiting both receptor tyrosine kinases (RTKs) and other crucial cellular enzymes. mdpi.com For example, researchers have successfully designed and synthesized indolinone-based compounds that act as dual inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and other targets like Carbonic Anhydrases (CAs) or Cyclin-Dependent Kinases (CDKs). mdpi.comresearchgate.net

The rationale behind this multi-target approach is to achieve a synergistic therapeutic effect, overcome drug resistance mechanisms, and potentially reduce the number of drugs a patient needs to take. e3s-conferences.orgresearchgate.net For instance, developing a single compound that inhibits both a primary cancer driver and a resistance-conferring protein like P-glycoprotein is a promising strategy for treating chemoresistant tumors. e3s-conferences.org Computational modeling and in silico screening play a crucial role in the rational design of these multi-target agents, helping to predict binding affinities and guide synthetic efforts. e3s-conferences.org The development of indolinone derivatives as multi-targeted inhibitors represents a significant advancement in creating more effective and personalized medicines. researchgate.net

Table 1: Examples of Multi-Target Indolinone-Based Inhibitors

| Compound Class | Targeted Proteins | Therapeutic Area |

| Indolinone-Benzenesulfonamides | Carbonic Anhydrase (CA) IX/XII, VEGFR-2 | Cancer |

| Indolinone-Quinazolinones | EGFR, VEGFR, CDKs | Cancer |

| Pyrrolo-fused-heterocycle-2-indolinones | VEGFR, PDGFR, c-Kit | Cancer |

| Indolinone-Thiazolidinones | MDM2, P-glycoprotein | Cancer (Chemoresistant) |

Emerging Synthetic Methodologies and Green Chemistry Applications

The synthesis of indolinone derivatives has traditionally involved multi-step processes that can be time-consuming and generate significant chemical waste. In recent years, there has been a strong emphasis on developing more efficient, sustainable, and environmentally friendly synthetic methods, aligning with the principles of green chemistry. ijnc.ir

One of the key advancements is the use of microwave-assisted organic synthesis (MAOS). researchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods. researchgate.netmdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including indolinone derivatives. researchgate.net

Another important green chemistry approach is the use of eco-friendly solvents or even solvent-free reaction conditions. mdpi.comejcmpr.com Deep eutectic solvents (DESs), which are biodegradable and have low toxicity, have emerged as promising green alternatives to traditional volatile organic solvents for the synthesis of complex molecules like spiropyrazoline-indolinones. nih.gov Furthermore, mechanochemical methods, such as grinding reactants together in the absence of a solvent, offer a highly efficient and clean route for synthesizing certain compounds. mdpi.com

Catalysis is another cornerstone of green chemistry, and researchers are exploring new catalytic systems to improve the efficiency and selectivity of indolinone synthesis. ijnc.ir This includes the development of recyclable catalysts and one-pot, multi-component reactions that minimize the number of synthetic steps and purification processes. mdpi.com These emerging methodologies not only make the synthesis of indolinones more sustainable but also open up new avenues for creating diverse libraries of these compounds for drug discovery. rsc.org

Exploration of Novel Biological Targets for Aminoindolinone Scaffolds

While the indolinone scaffold is well-established as a potent inhibitor of protein kinases, ongoing research is uncovering its potential to interact with a broader range of novel biological targets. This expansion of the "target space" for aminoindolinone derivatives holds promise for developing treatments for a wider variety of diseases.

One area of active investigation is the targeting of protein-protein interactions (PPIs). e3s-conferences.org For example, indolinone-based inhibitors of the MDM2-p53 interaction have been developed, which can reactivate the tumor suppressor p53 in cancer cells. e3s-conferences.org Another emerging area is the targeting of enzymes involved in bacterial pathogenesis. Researchers have explored indolinone derivatives as inhibitors of bacterial quorum sensing, a cell-to-cell communication system that controls virulence, offering a potential new strategy to combat antibiotic resistance. researchgate.nettandfonline.com

Furthermore, in silico studies have suggested that indoline (B122111) derivatives may interact with bacterial DNA gyrase B, an essential enzyme for bacterial survival, highlighting their potential as novel antibacterial agents. nih.gov The aminoindolinone scaffold is also being investigated for its activity against other novel targets, including enzymes from parasites like Plasmodium falciparum, the causative agent of malaria. acs.org The exploration of these new biological targets, often aided by computational screening and molecular modeling, is a key driver for the future development of aminoindolinone-based therapeutics beyond their traditional application in oncology. ontosight.ai

Table 2: Novel Biological Targets for Aminoindolinone Derivatives

| Target Class | Specific Target Example | Potential Therapeutic Application |

| Protein-Protein Interactions | MDM2-p53 | Cancer |

| Bacterial Signaling | Quorum Sensing (e.g., CviR) | Infectious Diseases |

| Bacterial Enzymes | DNA Gyrase B | Infectious Diseases |

| Parasitic Enzymes | Serine Hydroxymethyltransferase (Plasmodium) | Malaria |

| Immune Checkpoints | PD-1/PD-L1 | Immuno-oncology |

Integration of Artificial Intelligence and Machine Learning in Indolinone Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and indolinone research is no exception. These computational tools are being increasingly employed to accelerate and rationalize the design and development of new indolinone-based therapeutic agents. dntb.gov.ua

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. These models can then be used for virtual screening of vast compound libraries to identify novel indolinone derivatives with a high probability of being active against a specific biological target. researchgate.net This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening. researchgate.net

Furthermore, AI can be utilized to optimize the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity profiles of lead compounds. nih.gov By predicting these properties early in the drug discovery process, researchers can prioritize the synthesis of compounds with a higher likelihood of success in clinical development. nih.gov

In the context of green chemistry, AI can also play a role in optimizing reaction conditions to improve yields, reduce energy consumption, and minimize waste. ijnc.irresearchgate.net As the volume and complexity of biological and chemical data continue to grow, the synergy between AI, ML, and traditional medicinal chemistry will be instrumental in unlocking the full therapeutic potential of the indolinone scaffold. dntb.gov.ua

Q & A

Q. What are the optimal synthetic pathways for 3-Amino-5-chloroindolin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via hydrazone formation or multicomponent reactions. For example, refluxing 5-chloroindolin-2-one derivatives with phenylhydrazine in acetic acid under sodium acetate catalysis yields hydrazone intermediates, which can be further functionalized . Key parameters include:

- Catalysts : Sodium acetate (0.1 mol) for pH control and reaction acceleration .

- Temperature : Reflux conditions (100–120°C) to ensure complete cyclization .

- Purification : Recrystallization from DMF/acetic acid mixtures improves purity (>95%) .

Table 1 : Comparison of synthetic routes

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Hydrazone formation | 65–75 | 95 | Acetic acid, 120°C, 5h |

| Multicomponent | 50–60 | 90 | Ethanol, RT, 24h |

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Resolve crystal structures to confirm bond angles and stereochemistry (e.g., monoclinic P2₁/c space group observed for related indolinones) .

- NMR spectroscopy : Analyze - and -NMR shifts for characteristic peaks (e.g., NH protons at δ 6.2–6.5 ppm; carbonyl C=O at δ 170–175 ppm) .

- HPLC : Ensure ≥95% purity using C18 columns with acetonitrile/water mobile phases .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Methodological Answer : Prioritize antimicrobial or kinase inhibition assays:

- Antimicrobial testing : Follow CLSI guidelines with MIC (Minimum Inhibitory Concentration) determination against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Kinase inhibition : Use p38 MAP kinase inhibition protocols (e.g., IC measurement via ADP-Glo™ assays) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported bioactivity data for this compound derivatives?

- Methodological Answer : Perform molecular docking (e.g., using MOE or Schrödinger Maestro) to compare binding affinities across protein targets. For example:

- Target selection : Prioritize proteins with resolved PDB structures (e.g., SARS-CoV-2 main protease: 6LU7) .

- Validation : Cross-reference docking scores (Glide scores ≤ -6.0 indicate strong binding) with experimental IC values. Discrepancies may arise from solvent effects or protonation states; use molecular dynamics (MD) simulations to refine models .

Q. What strategies improve the selectivity of this compound analogs in kinase inhibition?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies :

- Modifications : Introduce substituents at the indole C3 position (e.g., methyl or trifluoromethyl groups) to enhance hydrophobic interactions with kinase ATP-binding pockets .

- Selectivity profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects. For example, chloro-substituted analogs show 10-fold higher selectivity for p38α over JNK2 .

Q. How should researchers address contradictions in cytotoxicity data across studies?

Data harmonization : Normalize cytotoxicity metrics (e.g., IC vs. LD) and cell lines (e.g., HepG2 vs. HEK293).

Meta-analysis : Use RevMan or R packages to aggregate data, accounting for variables like assay duration (24h vs. 48h) or serum concentration .

Experimental replication : Validate conflicting results under standardized conditions (e.g., 10% FBS, 37°C, 5% CO) .

Key Considerations for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.